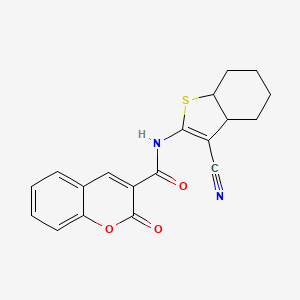
N-(3-cyano-3a,4,5,6,7,7a-hexahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-cyano-3a,4,5,6,7,7a-hexahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-cyano-3a,4,5,6,7,7a-hexahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the chromene family, which has garnered attention in recent years for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The compound features a complex structure comprising a chromene backbone fused with a benzothienyl moiety and a cyano group. The presence of these functional groups contributes to its biological activity. The molecular formula is C14H13N3O2S.
Anticancer Activity
Recent studies have highlighted the potential of chromene derivatives as anticancer agents. A related study on 2H/4H-chromenes indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in cell lines such as MDA-MB231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
In vitro assays demonstrated that this compound could inhibit cell proliferation effectively at concentrations around 25 μM .
Table 1: Cytotoxicity of Chromene Derivatives Against Cancer Cell Lines
Antimicrobial Activity
Chromene derivatives have also been evaluated for their antimicrobial properties. Studies show that certain analogs exhibit activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant in cancer progression and other diseases. For example, studies indicate that it can inhibit protein kinases involved in cell signaling pathways that regulate cell growth and survival. Inhibition percentages of around 42% were recorded at concentrations of 1 μM for certain kinases .
Table 2: Enzyme Inhibition by Chromene Derivatives
Case Studies
- Cytotoxicity Study : A study involving various chromene derivatives demonstrated that those with a benzothienyl group exhibited enhanced cytotoxicity against prostate cancer cells compared to their counterparts without this moiety. This suggests that structural modifications significantly influence biological activity .
- Antimicrobial Screening : Another investigation focused on the antimicrobial effects of chromene derivatives against pathogenic bacteria revealed that some compounds showed notable activity against Staphylococcus aureus and Escherichia coli, indicating their potential as lead compounds for antibiotic development .
Eigenschaften
IUPAC Name |
N-(3-cyano-3a,4,5,6,7,7a-hexahydro-1-benzothiophen-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c20-10-14-12-6-2-4-8-16(12)25-18(14)21-17(22)13-9-11-5-1-3-7-15(11)24-19(13)23/h1,3,5,7,9,12,16H,2,4,6,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMRXEGZHCJKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














